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Methyl Myristate-d3

Cat. No.: B592416
CAS No.: 60670-33-9
M. Wt: 245.421
InChI Key: ZAZKJZBWRNNLDS-BMSJAHLVSA-N
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Description

The Strategic Role of Deuteration in Modern Analytical and Biological Sciences

Deuteration, the substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (B1214612) (²H or D), is a particularly strategic application of stable isotope labeling. ansto.gov.au This is largely due to the significant mass difference between hydrogen and deuterium, which makes the deuterated compounds easily distinguishable from their non-deuterated analogs in mass spectrometry. splendidlab.com

In analytical chemistry, deuterated compounds are invaluable as internal standards for quantitative analysis. splendidlab.comclearsynth.com By adding a known amount of a deuterated standard to a sample, researchers can accurately quantify the corresponding unlabeled analyte, compensating for variations in sample preparation and instrument response. clearsynth.com This ensures the precision and accuracy of measurements, which is crucial in fields like pharmaceutical research and environmental monitoring. clearsynth.com

In the biological sciences, deuteration helps to stabilize molecules against metabolism, which can be advantageous for studying drug efficacy and pharmacokinetics. ansto.gov.au It is also instrumental in elucidating the structure and function of biomolecules through techniques like neutron scattering. ansto.gov.auill.eu

Overview of Methyl Myristate-d3: A Key Deuterated Probe in Contemporary Academic Research

This compound is a deuterated form of Methyl Myristate, a fatty acid methyl ester. cymitquimica.com In this compound, three hydrogen atoms in the methyl group have been replaced with deuterium atoms. cymitquimica.com This seemingly subtle modification makes it a powerful tool in various research applications, particularly in the field of lipidomics and metabolic research.

The primary application of this compound is as an internal standard in mass spectrometry-based analyses. splendidlab.comclearsynth.com Its chemical properties are nearly identical to the unlabeled Methyl Myristate, allowing it to co-elute during chromatographic separation. splendidlab.com However, its increased mass allows for its distinct detection, enabling precise quantification of the native compound in complex biological samples. splendidlab.com This is particularly important in studies investigating fatty acid metabolism and composition in various organisms and disease states. shimadzu.com

Physicochemical Properties of Methyl Myristate and its Deuterated Analog

PropertyMethyl MyristateThis compound
Molecular Formula C15H30O2C15H27D3O2
Molecular Weight 242.40 g/mol 245.42 g/mol
Appearance Colorless to light yellow liquidNeat
Boiling Point 323 °CNot explicitly available, but expected to be very similar to the unlabeled compound.
Melting Point 18 °CNot explicitly available, but expected to be very similar to the unlabeled compound.
Density 0.855 g/mL at 25 °CNot explicitly available, but expected to be very similar to the unlabeled compound.
Solubility Insoluble in water; soluble in alcohol and oils.Insoluble in water; soluble in alcohol and oils.

Data sourced from cymitquimica.comthegoodscentscompany.commedchemexpress.comchemicalbook.comscbt.comnih.govsigmaaldrich.com

Properties

CAS No.

60670-33-9

Molecular Formula

C15H30O2

Molecular Weight

245.421

IUPAC Name

trideuteriomethyl tetradecanoate

InChI

InChI=1S/C15H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h3-14H2,1-2H3/i2D3

InChI Key

ZAZKJZBWRNNLDS-BMSJAHLVSA-N

SMILES

CCCCCCCCCCCCCC(=O)OC

Synonyms

Myristic Acid Methyl Ester-d3;  Emery 2214-d3;  Metholeneat 2495-d3;  Methyl Myristate-d3;  Methyl n-Tetradecanoate-d3;  Methyl Tetradecanoate-d3;  NSC 5029-d3;  Pastel M 14-d3;  Pastell M 14-d3;  Uniphat A50-d3

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization for Research Grade Methyl Myristate D3

Chemical Synthesis Pathways for Deuterated Fatty Acid Methyl Esters

The synthesis of deuterated fatty acid methyl esters (FAMEs), such as Methyl Myristate-d3, is essential for their use as internal standards in mass spectrometry and as probes in metabolic research. Various synthetic strategies have been developed to introduce deuterium (B1214612) at specific positions within the molecule.

Approaches to Site-Specific Deuterium Incorporation

Site-specific deuteration allows for the precise placement of deuterium atoms, which is critical for mechanistic studies and quantitative analysis. Common methods for achieving this include:

H-D Exchange Reactions: This approach involves the exchange of protons for deuterons in the presence of a catalyst and a deuterium source, such as D₂O or deuterated solvents. arkat-usa.org For example, cholesterol has been shown to undergo H-D exchange with deuterated acetic acid in the presence of a platinum catalyst. arkat-usa.org While this method can be straightforward, controlling the exact position and degree of deuteration can be challenging, and back-exchange with protic solvents can be a concern. arkat-usa.org

Catalytic Deuteration: Ru-based catalysts have been used for the deuteration of unsaturated fatty acids, producing a mixture of isotopologues. retrotope.comacs.org This method is particularly useful for producing bis-allylic deuterated highly unsaturated fatty acids (D-HUFA). retrotope.comacs.org

Enzymatic Reactions: Enzymes can offer high regio- and stereoselectivity in deuterium incorporation. For instance, enzyme-catalyzed regioselective hydrolysis and esterification have been used to substitute the sn-1 chain of a phospholipid with a perdeuterated analogue. nih.gov

Wittig Reaction: The Wittig reaction is a versatile tool for creating carbon-carbon double bonds and has been employed in the synthesis of specifically deuterated oleic acid. ansto.gov.au This method allows for the coupling of a deuterated aldehyde with a phosphonium (B103445) ylide to introduce deuterium at a defined position. ansto.gov.au

Reduction of Precursors: The reduction of a carboxylic acid to an alcohol using a deuterated reducing agent like Lithium Aluminum Deuteride (LiAlD₄) can introduce deuterium at the resulting methylene (B1212753) group. ansto.gov.au Subsequent oxidation can yield a deuterated aldehyde for further reactions. ansto.gov.au

Derivatization with Deuterated Reagents: A common and direct method for producing deuterated methyl esters is the reaction of the corresponding fatty acid with a deuterated alcohol, such as deuterated methanol (B129727) (CD₃OD), in the presence of an acid catalyst. researchgate.netuni-due.de For instance, Methyl palmitate-d₃₁ was prepared by heating palmitic acid-d₃₁ in a methanolic solution of H₂SO₄. nih.gov Similarly, heating silver laurate with methyl-d₃ bromide has been used to synthesize methyl-d₃ laurate. cdnsciencepub.com

The synthesis of lauric acids deuterated at the terminal methyl group has been described, which can then be esterified to the corresponding methyl ester. cdnsciencepub.comcdnsciencepub.com

Optimization of Reaction Conditions for Isotopic Labeling Efficiency

Optimizing reaction conditions is crucial to maximize the yield and isotopic purity of the final product. Key parameters that are often adjusted include:

Reaction Time and Temperature: The duration and temperature of the reaction can significantly impact the extent of deuteration and the formation of side products. For the in-situ esterification of fatty acids with deuterated methanol, optimal conditions were found to be 20 minutes at 50°C. researchgate.netuni-due.de

Catalyst and Reagent Concentration: The choice and concentration of the catalyst and deuterated reagent are critical. Systematic evaluation of the Isotope-Coded Affinity Tag (ICAT) reagent concentration has been shown to be important for achieving specific and quantitative labeling. nih.gov

Solvent System: The solvent can influence the reaction equilibrium and prevent side reactions. For example, using reagent-grade toluene (B28343) with controlled water activity (maintained at or below 0.11 by a saturated LiCl solution) can balance competing hydrolysis reactions during enzymatic synthesis. nih.gov

pH: The pH of the reaction medium is particularly important for acid- or base-catalyzed reactions. For the esterification with deuterated methanol, a pH of 2.1 was found to be optimal. researchgate.netuni-due.de

The optimization process often involves a systematic evaluation of these parameters, sometimes employing a Design of Experiments (DoE) approach to efficiently identify the best conditions. researchgate.netuni-due.de

Rigorous Analytical Techniques for Isotopic Purity and Positional Verification

Ensuring the isotopic purity and confirming the precise location of deuterium atoms in this compound is paramount for its application in research. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary tools for this characterization.

High-Resolution Mass Spectrometry for Precise Isotopic Profile Determination

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic composition of a molecule. It can differentiate between isotopologues, which are molecules that differ only in their isotopic composition.

Resolving Deuterium from ¹³C: A significant challenge in the mass spectrometry of deuterated compounds is the near-isobaric interference from the natural abundance of ¹³C isotopes. thermofisher.com Ultra-high-resolution mass spectrometers, such as the Orbitrap, can achieve resolutions high enough (120,000 to 500,000 FWHM at m/z 200) to baseline resolve deuterium and ¹³C isotopes at the MS/MS level. thermofisher.comresearchgate.net This allows for the accurate quantification of deuterium incorporation. thermofisher.com

Tandem Mass Spectrometry (MS/MS): MS/MS is used to fragment the parent ion and analyze the resulting product ions. This provides information about the location of the deuterium atoms within the molecule. By analyzing the fragmentation pattern, it is possible to confirm site-specific labeling. retrotope.comacs.org Chemical derivatization can be coupled with nano-electrospray ionization (nESI) and ultra-high resolution accurate mass spectrometry (UHRAMS) to improve the analysis of lipids. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to separate FAMEs before they enter the mass spectrometer. researchgate.net Capillary GC columns are effective for separating different fatty acid esters. researchgate.netnih.gov The use of chemical ionization with multiple ion detection can then determine the isotopic constituents of the GC peaks. researchgate.net

Below is an interactive table summarizing typical parameters used in HRMS for the analysis of deuterated lipids:

ParameterValue/SettingPurpose
Mass Spectrometer Orbitrap Fusion Lumos TribridProvides ultra-high resolution for isotopic separation. thermofisher.com
Resolution (MS/MS) 120,000 - 500,000 (FWHM at m/z 200)To baseline resolve deuterium and ¹³C isotopes. thermofisher.com
Ionization Technique Nano-electrospray ionization (nESI)Soft ionization for intact lipid analysis. nih.gov
Fragmentation Method Higher-energy C-trap dissociation (HCD)To generate fragment ions for positional analysis. thermofisher.com
Quadrupole Isolation Window 1.0 DaEnsures single isotope isolation of precursor ions. thermofisher.com
Mass Tolerance 3 ppm (precursor), 5 ppm (product)For high accuracy mass measurements. thermofisher.com

Nuclear Magnetic Resonance Spectroscopy for Elucidating Deuterium Distribution and Exchange

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²H NMR, is a definitive method for determining the position of deuterium atoms in a molecule.

²H NMR Spectroscopy: This technique directly observes the deuterium nuclei, providing a spectrum where each signal corresponds to a deuterium atom in a specific chemical environment. nih.gov This allows for the unambiguous determination of the site of deuteration. nih.govresearchgate.net The chemical shifts in ²H NMR are identical to those in ¹H NMR, making spectral assignment straightforward. acs.org

Quantitative ²H NMR: Quantitative ²H NMR can be used to measure the site-specific distribution of deuterium, even at natural abundance. nih.govresearchgate.net This is crucial for verifying the isotopic enrichment at each labeled position.

2D NMR Techniques: Two-dimensional NMR experiments, such as Q-COSY Fz, can provide even more detailed structural information and help to resolve overlapping signals. acs.org Natural abundance deuterium (NAD) 2D-NMR in polypeptide liquid-crystalline solutions is a powerful tool for analyzing the site-specific deuterium isotopic distribution profiles of FAMEs. nih.gov

D₂O Exchange in ¹H NMR: The exchange of labile protons (e.g., -OH, -NH) with deuterium from D₂O can be observed in the ¹H NMR spectrum. researchgate.net While not directly applicable to the stable C-D bond in this compound, it is a fundamental NMR technique for identifying exchangeable protons. researchgate.net

The combination of HRMS and NMR provides a comprehensive characterization of research-grade this compound, ensuring its isotopic purity and the precise location of the deuterium label.

Methyl Myristate D3 As an Essential Internal Standard in Quantitative Mass Spectrometry Based Research

Theoretical Underpinnings of Stable Isotope Dilution Mass Spectrometry

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful quantitative technique that provides a high degree of accuracy and precision. The fundamental principle of SID-MS lies in the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to a sample prior to analysis. nih.govlipidmaps.org This labeled compound, often referred to as an internal standard, is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

Methyl Myristate-d3, with three deuterium atoms replacing three hydrogen atoms on the methyl group, serves as an ideal internal standard for the quantification of its non-labeled counterpart, methyl myristate. Because the deuterated standard and the natural analyte exhibit nearly identical chemical and physical properties, they co-elute during chromatographic separation and experience similar ionization efficiencies in the mass spectrometer. nih.gov Any sample loss during extraction, purification, or derivatization will affect both the analyte and the internal standard to the same extent.

By measuring the ratio of the mass spectrometric signal of the endogenous analyte to that of the known amount of the added internal standard, the absolute concentration of the analyte in the original sample can be accurately calculated. This method effectively corrects for variations in sample preparation and instrument response, leading to highly reliable and reproducible quantitative data. lipidmaps.org The use of stable isotopes also avoids the handling and disposal issues associated with radioactive isotopes.

Applications in Quantitative Lipidomics Research Methodologies

The field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, has greatly benefited from the application of SID-MS with internal standards like this compound.

Accurate Quantification of Fatty Acid Methyl Esters in Complex Biological Samples

Fatty acids are often analyzed by gas chromatography-mass spectrometry (GC-MS) after being converted to their more volatile fatty acid methyl ester (FAME) derivatives. chromatographytoday.comshimadzu.com this compound is frequently employed as an internal standard in these analyses to ensure the accurate quantification of myristic acid and other fatty acids in intricate biological samples such as plasma, serum, and tissues. shimadzu.com

The process typically involves adding a known amount of this compound to the biological sample at the beginning of the sample preparation workflow. After lipid extraction and transesterification to form FAMEs, the sample is injected into the GC-MS. The instrument is set to monitor specific ions corresponding to both the unlabeled methyl myristate and the deuterated internal standard. The ratio of the peak areas of these selected ions allows for the precise calculation of the concentration of endogenous methyl myristate.

Table 1: Example of Selected Ion Monitoring (SIM) for Methyl Myristate and this compound in GC-MS Analysis

CompoundMolecular FormulaMonitored Ion (m/z) - AnalyteMonitored Ion (m/z) - Qualifier
Methyl MyristateC15H30O224274
This compoundC15H27D3O224577

This table is for illustrative purposes and the specific ions monitored may vary depending on the mass spectrometer and ionization method used.

Normalization Strategies for Comprehensive Lipid Profiling

In untargeted or comprehensive lipid profiling studies where a multitude of lipid species are measured simultaneously, internal standards are crucial for data normalization. While a specific deuterated standard exists for each lipid class for the most accurate quantification, a representative standard like this compound can be included in a cocktail of internal standards to monitor and correct for analytical variability across the entire run. caymanchem.com

By spiking all samples with the same amount of the internal standard mixture, any systematic variation in instrument performance or sample processing can be identified and corrected. The signal intensity of each identified lipid can be normalized to the signal of one or more internal standards, thereby reducing non-biological variation and improving the reliability of the results. This normalization is critical for discerning true biological differences between sample groups.

Standardization in Interlaboratory Lipidomic Comparisons

The reproducibility of lipidomics data across different laboratories is a significant challenge. The use of common internal standards is a key strategy to enhance interlaboratory comparability. By providing a common reference point, this compound and other stable isotope-labeled standards help to harmonize results generated from different instruments and by different operators.

When multiple laboratories analyzing the same set of samples all use the same internal standard protocol, the resulting data is more likely to be consistent and comparable. This standardization is essential for large-scale collaborative studies and for the validation of lipid biomarkers.

Integration into Quantitative Metabolomics Research Protocols

The principles of using this compound as an internal standard extend to the broader field of metabolomics, which encompasses the study of all small molecules in a biological system.

Data Normalization and Reproducibility Enhancement in Global Metabolite Profiling

In global or untargeted metabolomics, where hundreds to thousands of metabolites are measured, data normalization is a critical step to remove unwanted technical variation. While it is not feasible to have a specific internal standard for every metabolite, a panel of representative stable isotope-labeled standards, which could include this compound for the fatty acid class, is often used.

The inclusion of these standards helps to assess and correct for variations in extraction efficiency, derivatization yield, and instrument response over the course of a large sample batch. This normalization process significantly enhances the reproducibility and statistical power of the study, enabling more confident identification of metabolites that are truly altered in different biological states. The use of such standards is a hallmark of high-quality quantitative metabolomics research.

Methodological Considerations for Diverse Metabolite Classes

The application of this compound extends to various classes of metabolites, primarily within the lipidome. In global lipidomics profiling, where thousands of lipid species are analyzed, deuterated internal standards from different lipid classes, including fatty acid esters, are crucial for data normalization and accurate relative quantification. metabolomicscentre.ca The incorporation of a suite of deuterated standards, which could include this compound, allows for the correction of variations in extraction efficiency and instrument response across a broad range of lipid polarities and concentrations. metabolomicscentre.cacaymanchem.com For the analysis of free fatty acids, a rapid protocol involving a bi-phasic solution of acidified methanol (B129727) and isooctane (B107328) for extraction and enrichment is often employed, with a set of deuterated fatty acids, including analogs of myristic acid, added to compensate for losses during the analytical procedure. lipidmaps.org

Method Validation and Performance Assessment of Deuterated Standards in Analytical Research

The validation of an analytical method is a critical process to ensure its reliability for its intended purpose. When employing deuterated internal standards like this compound, a thorough assessment of the method's performance is essential. nih.govnih.gov

Evaluation of Matrix Effects and Ion Suppression in Mass Spectrometric Assays

A significant challenge in quantitative mass spectrometry is the "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, leading to ion suppression or enhancement. waters.comreddit.com Deuterated internal standards are widely used to correct for these matrix effects. reddit.comnih.gov The underlying principle is that the deuterated standard, being chemically almost identical to the analyte, will experience the same degree of ion suppression or enhancement. nih.gov

However, it is crucial to recognize that deuterated standards may not always perfectly correct for matrix effects. waters.commyadlm.org Differences in retention time, even slight ones, between the analyte and the deuterated internal standard can lead to differential matrix effects, particularly in regions of changing ion suppression. myadlm.org Therefore, a critical part of method validation is the thorough investigation of matrix effects. This often involves post-column infusion experiments or comparing the response of the analyte in the presence and absence of the matrix. reddit.com Studies have shown that while deuterated standards can significantly improve quantitative accuracy, the potential for differential matrix effects necessitates careful evaluation during method development. myadlm.orgresearchgate.net

The following table summarizes the potential impact of matrix effects on analytical measurements and the role of deuterated standards in their mitigation.

ParameterDescriptionImpact of Matrix EffectRole of this compound
Ion Suppression Reduction in the ionization efficiency of the analyte due to co-eluting matrix components.Underestimation of the analyte concentration.Co-elutes with the analyte and experiences similar suppression, allowing for accurate correction of the signal.
Ion Enhancement Increase in the ionization efficiency of the analyte due to co-eluting matrix components.Overestimation of the analyte concentration.Experiences similar enhancement to the analyte, enabling normalization of the signal.
Differential Matrix Effects The analyte and internal standard experience different degrees of ion suppression or enhancement.Inaccurate quantification despite the use of an internal standard. myadlm.orgRequires careful chromatographic optimization to ensure co-elution with the analyte to minimize this effect. myadlm.org

Assessment of Analytical Accuracy, Precision, and Linearity

The performance of an analytical method is ultimately judged by its accuracy, precision, and linearity. mdpi-res.comresearchgate.net

Accuracy refers to the closeness of a measured value to the true value. In the context of using this compound, accuracy is assessed by analyzing samples with known concentrations of the target analyte (e.g., myristic acid methyl ester) and its deuterated standard. nih.gov Spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and analyzed, are commonly used to determine accuracy. nih.gov

Precision measures the reproducibility of the measurements. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of replicate measurements. nih.govresearchgate.net Both intra-assay (within the same run) and inter-assay (between different runs) precision are evaluated to ensure the method's robustness. researchgate.net

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. mdpi.com A calibration curve is constructed by analyzing a series of standards with known concentrations. The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (r²) of the calibration curve, which should ideally be close to 1. mdpi.comresearchgate.net

The table below presents typical validation parameters and their acceptable limits in quantitative mass spectrometry.

Validation ParameterDescriptionTypical Acceptance Criteria
Accuracy Closeness of the measured value to the true value.Recovery of 80-120% of the spiked amount. nih.gov
Precision (RSD/CV) Reproducibility of the measurements.≤15-20%. researchgate.netlcms.cz
Linearity (r or r²) Proportionality of the response to the concentration.r > 0.99 or r² > 0.99. nih.govmdpi.com

Development of Robust Quality Control Procedures for Quantitative Analysis

To ensure the ongoing reliability of a quantitative method, robust quality control (QC) procedures are essential. eurachem.org This involves the regular analysis of QC samples at different concentrations (low, medium, and high) alongside the unknown samples. lcms.cz The results of the QC samples are monitored over time to detect any systematic errors or drifts in the analytical system. testqual.com

The use of a deuterated internal standard like this compound is an integral part of these QC procedures. testqual.com It helps to monitor and correct for variability in sample preparation, instrument performance, and matrix effects. caymanchem.comtestqual.com Establishing clear acceptance criteria for QC samples is crucial. If a QC sample falls outside the predefined limits, it indicates a potential issue with the analytical run, and the results for the unknown samples in that batch may need to be rejected and the samples re-analyzed. testqual.com The consistent performance of the internal standard across all samples and QC checks provides confidence in the accuracy and reliability of the generated data.

Methyl Myristate D3 in Stable Isotope Tracing and Metabolic Flux Analysis Research

Conceptual Frameworks for Tracing Carbon Flow in Biochemical Networks

The core principle of stable isotope tracing is the introduction of a labeled substrate into a biological system and the subsequent detection of the isotope in downstream metabolites. nih.gov This process, often analyzed using mass spectrometry or nuclear magnetic resonance spectroscopy, reveals the flow of atoms through metabolic networks. researchgate.net Metabolic Flux Analysis (MFA) is a quantitative method used to determine the rates of metabolic reactions. creative-proteomics.com When combined with stable isotope labeling, it becomes a powerful technique for mapping and quantifying the flow of metabolites through various pathways. researchgate.netcreative-proteomics.com

The choice of tracer is crucial and depends on the specific metabolic pathway under investigation. mdpi.com For instance, to trace the flow of carbon atoms, ¹³C-labeled glucose is often used to study central carbon metabolism pathways like glycolysis and the citric acid cycle. creative-proteomics.com The distribution of the ¹³C label in various metabolites provides detailed information about the activity of these pathways. nih.gov Similarly, deuterated water (D₂O) can be used to label fatty acids during their synthesis, providing insights into de novo lipogenesis. metsol.comnih.gov

The analysis of isotope labeling patterns, known as mass isotopologue distribution analysis, allows researchers to deduce the relative contributions of different substrates to the synthesis of a particular metabolite and to calculate absolute metabolic fluxes. nih.gov This approach has been widely applied in various research areas, including cancer metabolism, to understand how metabolic pathways are reprogrammed in disease states. mdpi.comnih.gov

Application in Investigating Lipid Metabolic Dynamics in Research Models

Methyl Myristate-d3 is particularly useful for probing the intricacies of lipid metabolism. Lipids are crucial for energy storage, cell membrane structure, and signaling. nih.gov Understanding the dynamics of their synthesis, turnover, and modification is essential for comprehending cellular and organismal physiology.

De novo lipogenesis (DNL) is the process by which fatty acids are synthesized from non-lipid precursors, primarily acetyl-CoA. nih.gov Stable isotope tracers, including deuterated water and labeled fatty acids, are instrumental in quantifying the rate of DNL. metsol.comnih.gov When a deuterated tracer like this compound is introduced, the deuterium (B1214612) atoms are incorporated into newly synthesized fatty acid chains. researchgate.net By measuring the enrichment of deuterium in different fatty acid species, researchers can determine the rate of their synthesis. nih.gov

For example, studies have used deuterated water to measure the synthesis of fatty acids in various tissues, providing insights into how factors like diet and disease affect lipogenesis. metsol.combiorxiv.org The deuterium from D₂O is incorporated into fatty acids through the reduction of acetyl groups during chain elongation, a process that involves NADPH. biorxiv.org

Table 1: Key Research Findings on De Novo Fatty Acid Synthesis using Stable Isotopes

Research Focus Key Finding Citation
Hepatic Lipogenesis in Diabetes DNL is not elevated in type 1 diabetics, unlike in type 2 diabetics. metsol.com
Brown Adipose Tissue DNL A noninvasive method using D₂O can quantify changes in de novo fatty acid synthesis in brown adipose tissue. nih.gov

Stable isotope tracers are also employed to study the turnover and modification of fatty acids, such as elongation and desaturation. nih.govroyalsocietypublishing.org By introducing a labeled fatty acid like this compound, researchers can follow its fate as it is either broken down or converted into other fatty acids. royalsocietypublishing.org

Fatty acid elongation involves the addition of two-carbon units to a pre-existing fatty acid chain. oup.com Tracer studies can reveal the rate at which this process occurs and the specific enzymes involved. For instance, a study using [1-¹³C]myristate showed that it was elongated to C16:0 in the fungus Rhizophagus irregularis. pnas.org

The turnover of fatty acids within different lipid pools, such as storage lipids (triglycerides) versus structural lipids (phospholipids), can also be investigated. royalsocietypublishing.org This provides information on how dietary fatty acids are partitioned and utilized within the cell.

Myristate, a 14-carbon saturated fatty acid, can be incorporated into various complex lipids, including phospholipids (B1166683) and triglycerides. microbialcell.comresearchgate.net Labeled myristate, such as this compound or ³H-myristate, allows for the direct tracking of its incorporation into these lipid species. researchgate.netnih.gov

Studies have shown that exogenous myristate is readily taken up by cells and incorporated into cellular lipids. pnas.orgresearchgate.net For example, research on the fungus Rhizophagus irregularis demonstrated that labeled myristate was incorporated into triacylglycerols (TAGs). pnas.org In another study, deuterated myristate (d3-C14:0) was found to be enriched in lung phosphatidylcholine (PC) after administration to rats, indicating its selective incorporation into surfactant lipids. physiology.org

Table 2: Studies on Myristate Incorporation into Complex Lipids

Organism/System Labeled Myristate Used Key Finding Citation
Rhizophagus irregularis [1-¹³C]myristate Myristate was incorporated into triacylglycerols (TAGs) and elongated to palmitate. pnas.org
Sheep Reticulocytes [³H]myristate Myristate was incorporated into the transferrin receptor via a thioester linkage. nih.gov

Studies of Fatty Acid Turnover and Elongation Processes

Utilization in Protein and Amino Acid Metabolism Research Methodologies

While primarily used in lipid research, deuterated methyl esters like this compound can also have applications in studying certain aspects of protein and amino acid metabolism.

Post-translational modifications (PTMs) are crucial for regulating protein function and involve the covalent addition of chemical groups to amino acid residues. thermofisher.com Methylation, the addition of a methyl group, is a common PTM that can occur on lysine (B10760008) and arginine residues. mdpi.comabcam.com The primary donor of the methyl group is S-adenosylmethionine (SAM). thermofisher.com

Stable isotope labeling can be used to study the dynamics of PTMs, including methylation. rug.nl By using a metabolic precursor labeled with a stable isotope, it is possible to track the turnover of the modification. rug.nl While not a direct methyl donor, the metabolism of fatty acids can intersect with pathways that provide precursors for SAM synthesis. However, a more direct application of labeled myristate is in studying N-myristoylation, a lipid modification where myristate is attached to the N-terminal glycine (B1666218) of a protein. pnas.org This process is catalyzed by N-myristoyltransferase (NMT). pnas.org Labeled myristate can be used to identify and quantify myristoylated proteins.

Methodologies for Simultaneously Assessing Protein Synthesis and Degradation

The dynamic state of muscle mass is determined by the balance between muscle protein synthesis (MPS) and muscle protein breakdown (MPB). Measuring both processes concurrently within a single experiment presents methodological challenges but offers a complete picture of protein turnover. nih.gov Stable isotope tracer techniques are foundational to this research, moving beyond static measurements to capture the kinetics of protein metabolism. e-acnm.org

Several methodologies have been developed for this purpose. A classic approach involves the primed-constant infusion of a labeled amino acid tracer to measure the fractional synthesis rate (FSR). To measure the fractional breakdown rate (FBR), the tracer infusion is stopped, and the rate of decay (dilution) of the tracer enrichment in the tissue's free amino acid pool is monitored. e-acnm.org

More recent innovations aim to simplify this process. A novel method utilizes a single, dual-labeled amino acid tracer, methyl[D3]-13C-methionine , to assess both synthesis and breakdown simultaneously, particularly in in-vitro models like C2C12 myotubes. nih.govontosight.ai

Protein Synthesis (MPS): The rate of incorporation of methyl[D3]-13C-methionine into bound cellular protein is measured, serving as a direct marker for MPS. nih.gov

Protein Breakdown (MPB): A portion of the methionine tracer donates its deuterated methyl group (methyl[D3]) to histidine residues within proteins. When these proteins are subsequently broken down, methyl[D3]-3-methylhistidine is released. The rate of its appearance can be measured as a proxy for myofibrillar protein breakdown. nih.govontosight.ai

This dual-use tracer approach was validated by observing expected changes under various treatments. Anabolic agents like insulin (B600854) and IGF-1 increased MPS and decreased MPB, while the catabolic agent dexamethasone (B1670325) had the opposite effects. nih.gov Another strategy, termed the "Combined Oral Stable Isotope Assessment of Muscle (COSIAM)," uses a cocktail of orally administered tracers—deuterium oxide (D₂O) for MPS, D₃-3-methylhistidine for whole-body MPB, and D₃-Creatine for muscle mass—to provide a comprehensive, minimally invasive assessment. nih.gov

Table 1: Methodologies for Simultaneous Measurement of Protein Synthesis and Breakdown
MethodologyTracer(s) UsedPrincipleKey Findings / Application
Infusion-DecayLabeled Amino Acids (e.g., L-[ring-13C6]phenylalanine)Measures tracer incorporation during infusion (synthesis) and subsequent enrichment decay after infusion stops (breakdown). e-acnm.orgProvides simultaneous FSR and FBR from the same tissue samples. e-acnm.org
Dual-Labeled Methioninemethyl[D3]-13C-methionineMeasures methionine incorporation for synthesis and the release of its metabolic byproduct (methyl[D3]-methylhistidine) for breakdown. nih.govValidated in vitro; anabolic agents increased synthesis and decreased breakdown, while catabolic agents did the reverse. nih.gov
Combined Oral Isotope Assessment (COSIAM)D₂O, D₃-3-methylhistidine, D₃-CreatineOral administration of a tracer cocktail to measure MPS, MPB, and muscle mass concurrently with minimal invasion. nih.govDemonstrated feasibility in elderly human volunteers for concurrent measurement of key muscle dynamics. nih.gov

Experimental Design and Data Interpretation in Stable Isotope Tracer Studies

A cornerstone of metabolic research using stable isotopes is the calculation of the Fractional Synthesis Rate (FSR), which quantifies the rate of new protein synthesis. ontosight.aiwikipedia.org The FSR is determined using the precursor-product principle, which measures the incorporation of a labeled precursor (e.g., a deuterated amino acid) into a product (protein) over a defined period. e-acnm.org

The general formula for calculating FSR is:

FSR (%/hour) = (E_p / E_precursor) x (1 / t) x 100

Where:

E_p is the change in isotopic enrichment in the product (protein-bound amino acid) between two time points. oup.com

E_precursor is the average isotopic enrichment of the precursor amino acid pool during the measurement period. oup.com

t is the duration of the tracer incorporation in hours. oup.com

A critical aspect of experimental design is the choice of precursor pool. While the true precursor for protein synthesis is the aminoacyl-tRNA pool, its low concentration makes direct measurement difficult. Therefore, researchers often use more accessible pools like plasma free amino acids or intracellular free amino acids as surrogates. e-acnm.org

Heavy water (D₂O) labeling is another widely used method that offers advantages for measuring synthesis rates over prolonged periods. nih.gov After D₂O administration, deuterium incorporates into non-essential amino acids, such as alanine, and subsequently into newly synthesized proteins. nih.gov The FSR of various proteins can then be calculated by measuring the rate of deuterium incorporation using mass spectrometry. researchgate.net This method has been validated to produce reliable data, provided the experimental design is carefully executed. nih.gov

Table 2: Example Fractional Synthesis Rates (FSR) from Stable Isotope Studies
Protein/TissueTracer UsedFSR (%/day)Study Context
Rat Soleus Muscle (Mixed)D₂O2.42 ± 1.03Proteomic analysis of individual protein turnover rates in different muscle types. mdpi.com
Rat Plantaris Muscle (Mixed)D₂O2.22 ± 0.82Comparison of protein turnover in slow-twitch (soleus) vs. fast-twitch (plantaris) muscle. mdpi.com
Human Myofibrillar ProteinD₂O~1.45Measurement of cumulative protein synthesis rates over several days in non-exercised human leg muscle. researchgate.net
Human Plasma Albumin13C-Leucine7.2 ± 1.3Quantification of albumin synthesis rate in healthy postabsorptive males. researchgate.net

Metabolic Flux Analysis (MFA) is a powerful computational framework used to quantify the rates (fluxes) of reactions throughout a metabolic network. portlandpress.comrsc.org When combined with stable isotope labeling experiments (e.g., ¹³C-MFA), it provides a detailed in-vivo map of cellular metabolism. mdpi.com This approach is essential for understanding how genetic or environmental perturbations affect metabolic phenotypes. rsc.org

The process of performing MFA involves several key steps:

Metabolic Network Reconstruction : A stoichiometric model of the organism's relevant metabolic pathways is constructed. This model defines the relationships between metabolites and reactions. oup.com

Isotope Labeling Experiment : The biological system is fed a substrate labeled with a stable isotope (e.g., ¹³C-glucose). The isotope spreads through the metabolic network, leading to specific labeling patterns in downstream metabolites. mdpi.com

Isotopic Labeling Measurement : The isotopic labeling patterns of key metabolites, often protein-bound amino acids, are measured precisely using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). rsc.orgmdpi.com

Computational Flux Estimation : The core of MFA involves using computational algorithms to estimate the intracellular fluxes. The algorithm simulates the isotopic labeling patterns that would result from a given set of fluxes in the network model. It then iteratively adjusts the fluxes to minimize the difference between the simulated labeling patterns and the experimentally measured ones, thereby finding the best-fit flux distribution. portlandpress.comrsc.org

Different computational approaches exist, including Flux Balance Analysis (FBA), which uses optimization to predict flux distributions based on a defined cellular objective (e.g., maximizing growth), and kinetic modeling. portlandpress.comnih.gov MFA, particularly ¹³C-MFA, is distinguished by its direct use of isotopic data to constrain the model and deliver a more accurate quantification of in-vivo fluxes in the central metabolism. portlandpress.com

Advanced Methodological Developments and Future Research Trajectories for Methyl Myristate D3

Synergistic Integration of Methyl Myristate-d3 with Multi-Omics Research Platforms

The integration of stable isotope-labeled compounds like this compound into multi-omics research is a burgeoning field with the potential to provide a more holistic understanding of complex biological systems. semanticscholar.org This synergistic approach combines the analytical precision of isotope labeling with the comprehensive data acquisition of genomics, transcriptomics, proteomics, and metabolomics. semanticscholar.orguni-muenchen.de The use of this compound as an internal standard in these platforms allows for precise quantification and tracing of metabolic pathways, offering a clearer picture of cellular processes and disease progression. medchemexpress.com

In metabolomics studies, for instance, this compound can be used as a spike-in standard to accurately quantify endogenous myristic acid and its metabolites across different experimental conditions. semanticscholar.org This is particularly valuable in longitudinal studies where subtle chronological changes in metabolite concentrations can be indicative of disease onset or therapeutic response. semanticscholar.org The data generated from such metabolomic analyses can then be layered with transcriptomic and proteomic data to correlate changes in metabolite levels with gene expression and protein abundance. uni-muenchen.de This integrated analysis can help to unravel the complex interplay between different biological molecules and pathways. nih.gov

A key advantage of this multi-omics approach is its ability to move beyond static snapshots of biological systems. By incorporating a deuterated tracer like this compound, researchers can perform dynamic flux analysis, tracking the metabolic fate of the labeled myristate through various pathways in real-time. This provides invaluable insights into the dynamics of lipid metabolism and its regulation, which is often dysregulated in diseases such as cancer and metabolic syndrome. The integration of these dynamic data with other omics datasets can lead to the identification of novel biomarkers and therapeutic targets. semanticscholar.org

Innovations in Mass Spectrometry and Chromatographic Techniques for Deuterated Analytes

Recent advancements in analytical instrumentation have significantly enhanced the utility of deuterated compounds like this compound in research. Innovations in mass spectrometry and chromatography are enabling more sensitive, specific, and efficient analysis of these labeled molecules.

High-Resolution Mass Spectrometry Approaches for Enhanced Sensitivity and Specificity

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the analysis of deuterated compounds. longdom.orgnih.gov Unlike low-resolution instruments, HRMS can distinguish between ions with very similar mass-to-charge ratios, allowing for the precise determination of an analyte's elemental composition. longdom.orgnih.gov This capability is crucial for differentiating between deuterated analytes and other molecules in a complex biological matrix, thereby enhancing analytical specificity. nih.gov

The high sensitivity of HRMS enables the detection of low-abundance ions, which is often the case for metabolic intermediates or signaling molecules. longdom.org This is particularly important in studies using this compound, where the labeled compound and its downstream metabolites may be present at trace levels. The ability to accurately measure the isotopic enrichment of these molecules provides a quantitative measure of metabolic flux.

Furthermore, HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, can achieve very high mass resolution, which is essential for resolving the isotopic fine structure of molecules. nih.govthermofisher.com This allows for the accurate determination of the number of deuterium (B1214612) atoms incorporated into a molecule, providing detailed information about metabolic pathways. The combination of HRMS with tandem mass spectrometry (MS/MS) techniques further enhances specificity by providing structural information through fragmentation analysis. thermofisher.com

HRMS Feature Advantage for this compound Analysis Reference
High Mass ResolutionPrecise mass determination, differentiation from isobaric interferences. longdom.orgnih.gov
High SensitivityDetection of trace levels of deuterated metabolites. longdom.org
Isotopic Pattern AnalysisAccurate quantification of deuterium incorporation. longdom.org
Tandem MS (MS/MS)Structural elucidation and confirmation of deuterated species. thermofisher.com

Advanced Chromatographic Separations for Isomeric Deuterated Compounds

The separation of isotopic isomers, which differ only in the position of isotopic labels, presents a significant analytical challenge. uta.edu Advanced chromatographic techniques are being developed to address this, enabling the separation of compounds that are chemically identical but have different isotopic compositions. uta.educhromatographyonline.com

Gas chromatography (GC) has proven effective for separating deuterated compounds from their non-deuterated counterparts. uta.eduresearchgate.net The choice of stationary phase is critical, with different phases exhibiting varying selectivities for isotopologues. uta.eduresearchgate.net For instance, nonpolar stationary phases often result in an "inverse isotope effect," where the heavier deuterated compound elutes earlier, while polar phases can lead to a "normal isotope effect." researchgate.net The position of the deuterium atom within the molecule also influences retention time. uta.edu

In liquid chromatography (LC), techniques like recycle chromatography using C18 silica (B1680970) columns have demonstrated the ability to achieve ultrahigh-efficiency separations of compounds differing by a single deuterium atom. chromatographyonline.com The choice of mobile phase composition, such as methanol-water versus acetonitrile-water, can significantly impact the isotopic separation factor. chromatographyonline.com These advanced separation methods are crucial for studies where the specific location of the deuterium label in a metabolite provides critical information about the enzymatic reactions involved. The ability to separate and quantify these isomeric deuterated compounds provides a deeper level of detail in metabolic pathway analysis.

Challenges and Strategic Solutions in High-Throughput Stable Isotope Research

While the use of stable isotopes like this compound offers powerful insights, high-throughput research presents a unique set of challenges that require strategic solutions to ensure data quality and efficiency. xiahepublishing.com

Addressing Sample Preparation and Derivatization Complexities

Sample preparation is a critical and often labor-intensive step in stable isotope research. acs.orgawi.de For a compound like Methyl Myristate, which is a fatty acid methyl ester, derivatization is often necessary to improve its chromatographic properties and ionization efficiency for mass spectrometric analysis. researchgate.netmcmaster.ca The derivatization process itself can introduce variability and potential isotopic fractionation if not carefully controlled. researchgate.net

In high-throughput settings, the complexity of sample matrices, such as blood plasma or tissue extracts, can lead to significant challenges. acs.org Matrix components can interfere with the derivatization reaction and subsequent analysis. researchgate.net To address these complexities, robust and standardized sample preparation protocols are essential. xiahepublishing.com This includes the use of efficient extraction techniques, such as solid-phase extraction (SPE), to remove interfering substances. acs.orgnih.gov The development of automated sample preparation platforms can also improve reproducibility and throughput. awi.de

For derivatization, it is crucial to optimize reaction conditions, including the choice of derivatizing agent, reaction time, and temperature, to ensure complete and consistent derivatization across all samples. researchgate.netnih.gov The use of an internal standard, such as a deuterated version of the analyte (e.g., this compound), added at the beginning of the sample preparation workflow, is critical for correcting for any analyte loss during extraction and derivatization. nih.gov

Challenge Strategic Solution Reference
Matrix InterferenceSolid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) acs.orgresearchgate.net
Incomplete DerivatizationOptimization of reaction conditions (reagent, time, temp) researchgate.netnih.gov
Sample VariabilityAutomation, Standardized Protocols xiahepublishing.comawi.de
Analyte LossUse of deuterated internal standards nih.gov

Mitigating Isotopic Interference and Background Noise

In mass spectrometry-based analysis, isotopic interference and background noise can compromise the accuracy of quantification, especially for low-abundance analytes. nih.gov Isotopic interference can arise from the natural isotopic abundance of elements in the analyte and the matrix, which can overlap with the signal of the deuterated internal standard. nih.gov

To mitigate this, a sufficient mass difference between the analyte and its deuterated internal standard is recommended. nih.gov For this compound, the three deuterium atoms provide a 3 atomic mass unit (amu) shift, which is generally sufficient to separate its signal from the natural isotopic envelope of the unlabeled analyte. nih.gov High-resolution mass spectrometry is also instrumental in resolving these interferences. nih.gov

Background noise can originate from various sources, including the solvent, the sample matrix, and the instrument itself. nih.gov In NMR spectroscopy, the use of deuterated solvents is a standard practice to reduce background signals from protons. nih.govsynmr.in In LC-MS, careful selection of mobile phases and chromatographic conditions can help to separate the analyte of interest from co-eluting matrix components that contribute to background noise. myadlm.org Furthermore, the use of tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) significantly enhances the signal-to-noise ratio by selectively monitoring specific fragmentation transitions of the analyte and its internal standard. myadlm.orgnih.gov

Q & A

Basic: What are the established protocols for synthesizing and characterizing Methyl Myristate-d3 in deuterated form?

Answer: Synthesis typically involves esterification of deuterated myristic acid with methanol-d4 under acid catalysis, followed by purification via fractional distillation or preparative chromatography . Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, and 2^2H NMR) to confirm deuterium incorporation and isotopic purity (>98%). Mass spectrometry (MS) further validates molecular weight and isotopic distribution .

Advanced: How do isotopic effects of deuterium in this compound influence its physicochemical properties compared to non-deuterated analogs?

Answer: Deuterium substitution alters bond strength and vibrational modes, affecting properties like melting point, density, and solubility. For example, studies on methyl esters show deuterated analogs exhibit ~1-2% higher density under standard conditions . These differences necessitate calibration adjustments in quantitative analyses (e.g., GC-MS) to avoid systematic errors .

Basic: Which analytical techniques are most reliable for quantifying this compound in lipid mixtures?

Answer: Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is preferred for separation and quantification due to its high resolution for deuterated compounds . Liquid chromatography (LC)-MS is recommended for thermally unstable matrices, leveraging deuterium’s mass shift for selective detection .

Advanced: How can researchers assess the stability of this compound under oxidative or hydrolytic experimental conditions?

Answer: Accelerated stability studies involve exposing the compound to elevated temperatures, UV light, or enzymatic hydrolysis (e.g., lipases). Degradation products are monitored via GC-MS or LC-MS, with kinetic modeling (e.g., Arrhenius plots) predicting shelf-life. Storage at ≤-20°C in inert atmospheres minimizes decomposition .

Basic: What methodological precautions are essential when using this compound as an internal standard?

Answer: Ensure isotopic purity (>98%) to avoid interference from non-deuterated contaminants. Calibration curves must span expected concentration ranges, and matrix-matched standards should account for ionization suppression/enhancement in MS-based workflows .

Advanced: How should researchers address contradictions in experimental data when this compound is used as a tracer?

Answer: Contradictions often arise from isotopic impurity, matrix effects, or instrument drift. Mitigation strategies include:

  • Cross-validation using orthogonal techniques (e.g., NMR vs. MS).
  • Replicating experiments under controlled conditions.
  • Statistical outlier detection (e.g., Grubbs’ test) to identify anomalous data points .

Basic: What challenges arise in interpreting NMR spectra of this compound?

Answer: Deuterium splitting in 1^1H NMR complicates peak assignments, while 2^2H NMR signals are weaker due to lower gyromagnetic ratios. High-field NMR (>400 MHz) and heteronuclear correlation spectroscopy (HSQC) improve resolution and assignment accuracy .

Advanced: How can synthesis of this compound be optimized for high isotopic purity?

Answer: Optimize reaction conditions (e.g., stoichiometric excess of deuterated methanol, anhydrous catalysts) to minimize proton exchange. Post-synthesis purification via silica gel chromatography or recrystallization removes non-deuterated byproducts. Isotopic purity is confirmed by 2^2H NMR integration .

Basic: What are the ethical and safety considerations for handling this compound in laboratory settings?

Answer: Follow institutional biosafety guidelines for flammable organics (flash point: 157°C). Use fume hoods to avoid inhalation, and store in flame-proof cabinets. Ethical approval is required for studies involving human/animal tissues .

Advanced: What strategies ensure cross-platform reproducibility of this compound data in multi-institutional studies?

Answer: Standardize protocols for:

  • Instrument calibration (e.g., using NIST-traceable standards).
  • Data normalization (e.g., internal standard ratios).
  • Inter-laboratory validation via round-robin testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.